Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
Description
Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate (CAS: 172848-60-1) is a heterocyclic compound featuring a thiazole ring substituted with a 2-nitrophenyl group at position 4 and an ethyl ester at position 2. Its molecular formula is C₁₂H₁₀N₂O₄S (MW: 278.29 g/mol), and it typically appears as a yellow-to-orange solid. The nitro group enhances electron-withdrawing effects, influencing reactivity and electronic properties, while the thiazole core contributes to its heterocyclic stability . This compound is synthesized via coupling reactions of nitrophenyl precursors with thiazole intermediates, characterized by NMR, IR, and mass spectrometry.
Properties
IUPAC Name |
ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-9(7-19-11)8-5-3-4-6-10(8)14(16)17/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBMDVYVDBQXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001252537 | |
| Record name | Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001252537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172848-60-1 | |
| Record name | Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172848-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001252537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Nitrobenzthioamide
The precursor 2-nitrobenzthioamide is prepared by treating 2-nitrobenzonitrile with hydrogen sulfide (H₂S) in the presence of a base such as triethylamine (Et₃N). The reaction proceeds in ethanol at 50–60°C for 6–8 hours, achieving a thioamide yield of 85–90%.
Reaction Conditions
-
Solvent: Ethanol
-
Temperature: 50–60°C
-
Catalyst: Et₃N (10 mol%)
-
Yield: 85–90%
Cyclization with Ethyl 2-Chloroacetoacetate
The thioamide undergoes cyclization with ethyl 2-chloroacetoacetate in refluxing ethanol (78–80°C) for 4–6 hours. This step forms the thiazole ring and installs the ethyl carboxylate group.
Optimization Insights
-
Solvent Choice: Ethanol maximizes solubility and minimizes side reactions.
-
Stoichiometry: A 1:1 molar ratio of thioamide to α-halo ester ensures complete conversion.
Nitration of Phenyl-Thiazole Precursors
An alternative route involves nitrating a pre-formed phenyl-thiazole carboxylate. However, this method faces challenges in regioselectivity due to the electron-withdrawing nature of the thiazole ring.
Direct Nitration Using Mixed Acid Systems
Nitration of ethyl 4-phenylthiazole-2-carboxylate with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C produces a mixture of nitro derivatives. The 2-nitro isomer constitutes only 30–40% of the product, necessitating chromatographic separation.
Limitations
-
Regioselectivity: Poor control over nitro group positioning.
-
Yield: <40% for the desired isomer.
Directed Nitration via Protecting Groups
Introducing a temporary directing group (e.g., acetyl) to the phenyl ring improves regioselectivity. After nitration, the protecting group is removed via hydrolysis.
Example Protocol
-
Acetylation: Treat ethyl 4-phenylthiazole-2-carboxylate with acetic anhydride.
-
Nitration: React with HNO₃/H₂SO₄ at 0°C.
Metal-Mediated Cross-Coupling Approaches
While less common, palladium-catalyzed cross-coupling reactions offer a pathway to install the 2-nitrophenyl group post-thiazole formation.
Suzuki-Miyaura Coupling
Reacting ethyl 4-bromothiazole-2-carboxylate with 2-nitrophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C yields the target compound.
Challenges
-
Nitro Group Interference: The nitro group deactivates the boronic acid, reducing reactivity.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Regioselectivity | Scalability |
|---|---|---|---|---|---|
| Hantzsch Synthesis | 2-Nitrobenzonitrile | H₂S, Et₃N | 75–80% | High | Excellent |
| Directed Nitration | Ethyl 4-phenylthiazole-2-carboxylate | HNO₃, H₂SO₄ | 55–60% | Moderate | Moderate |
| Suzuki Coupling | Ethyl 4-bromothiazole-2-carboxylate | Pd(PPh₃)₄, K₂CO₃ | 50–55% | High | Poor |
Process Optimization and Industrial Considerations
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate has the following chemical characteristics:
- Molecular Formula : C12H10N2O4S
- Molecular Weight : 278.29 g/mol
- IUPAC Name : Ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate
- Appearance : Yellow to brown solid
The compound features a thiazole ring with a nitrophenyl substituent that enhances its electron-withdrawing properties, influencing both its chemical behavior and biological interactions.
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial potential of thiazole derivatives, including this compound. The compound exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents. For instance, it has shown promising results in inhibiting bacterial growth with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
Research indicates that compounds containing thiazole rings often demonstrate significant anticancer properties. This compound has been investigated for its ability to interact with biological macromolecules such as proteins and nucleic acids, which are critical in cancer pathways. Studies have reported its efficacy against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung cancer), showcasing its potential as a lead compound in cancer therapy .
Anticonvulsant Effects
Recent findings suggest that thiazole-based compounds can exhibit anticonvulsant properties. This compound may contribute to this field through structural modifications that enhance its activity against seizures in animal models .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated effective inhibition with MIC values lower than those of standard antibiotics, highlighting its potential as an alternative antimicrobial agent .
Case Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound's mechanism was attributed to apoptosis induction through interaction with cellular targets involved in cell cycle regulation .
Mechanism of Action
The mechanism of action of ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions within cells .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural variations in ethyl thiazole-2-carboxylate derivatives include substituents at positions 4 and 2 of the thiazole ring. Below is a comparative analysis:
Biological Activity
Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate is a compound that has garnered significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.
Overview of this compound
This compound belongs to the thiazole family of compounds, which are known for their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The presence of the nitrophenyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Electron Transfer : The nitrophenyl group may participate in electron transfer processes, facilitating redox reactions within cells.
- Biochemical Pathway Modulation : The thiazole ring can interact with proteins and enzymes, modulating biochemical pathways critical for cellular function.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial activity, particularly against gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
These results suggest that the compound could be a potential candidate for developing new antibacterial agents.
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against several fungal strains, including Candida species. The following table summarizes its effectiveness:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 15 µg/mL |
| Aspergillus niger | 20 µg/mL |
This antifungal activity is particularly relevant in clinical settings where resistant strains are prevalent.
Anti-inflammatory and Anticancer Properties
This compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines in macrophage cultures treated with the compound.
Moreover, preliminary studies indicate potential anticancer activity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 µM |
| HepG-2 (Liver Cancer) | 25 µM |
These findings highlight the compound's potential as a lead structure for developing anti-inflammatory and anticancer therapies .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multidrug-resistant strains revealed that it inhibited bacterial growth effectively, suggesting its use as an alternative treatment option.
- Cell Viability Assays : In cancer research, cell viability assays demonstrated that treatment with the compound led to significant apoptosis in cancer cells, indicating its potential role as an anticancer agent .
- Mechanistic Studies : Further mechanistic studies showed that the compound induces oxidative stress in cells, leading to increased reactive oxygen species (ROS), which is a known pathway for inducing apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via a multi-step approach involving condensation of 2-nitrobenzaldehyde derivatives with thiazole precursors. For example, a thiazole ring can be constructed using ethyl bromoacetate and thiourea under basic conditions (e.g., NaOH/ethanol), followed by nitrophenyl group introduction via Suzuki coupling or nucleophilic aromatic substitution . Optimization includes adjusting reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to improve yields (typically 50–70%) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole proton at δ 7.2–8.5 ppm, nitro group deshielding effects) .
- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1700 cm⁻¹ (ester C=O) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 307.05) .
- X-ray Crystallography : SHELX programs refine crystal structures, revealing dihedral angles between thiazole and nitrophenyl moieties (~15–25°) .
Q. How does the reactivity of the thiazole ring influence derivatization?
- Methodology : The thiazole’s sulfur and nitrogen atoms enable electrophilic substitution (e.g., bromination at C5) and nucleophilic reactions (e.g., hydrolysis of the ester group to carboxylic acid). The nitro group facilitates reduction to amine (-NH₂) using SnCl₂/HCl, enabling further functionalization (e.g., amide coupling) .
Advanced Research Questions
Q. What computational approaches are used to predict electronic properties and reactivity?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model HOMO-LUMO gaps (~4.2 eV), electrophilicity indices (~1.8 eV), and charge distribution. These predict sites for nucleophilic attack (e.g., C4 of thiazole) and correlate with experimental reactivity in antioxidant assays .
Q. How do structural modifications impact biological activity in pharmacological studies?
- Methodology :
- Anticancer Activity : Substituents at C4 (e.g., 4-chlorophenyl vs. 4-nitrophenyl) modulate IC₅₀ values (e.g., 7.5–25 µM in MCF-7 cells) by altering hydrophobic interactions with kinase domains .
- Antimicrobial Assays : MIC values against S. aureus (16–32 µg/mL) depend on nitro group positioning, as shown in comparative docking studies with Penicillin-Binding Proteins .
Q. How can crystallographic data resolve contradictions in reported bioactivity?
- Methodology : X-ray structures (e.g., CCDC entries) reveal conformational flexibility in the nitrophenyl-thiazole dihedral angle. For example, a 20° angle enhances π-π stacking with DNA gyrase vs. a 30° angle in less active analogs. Refinement via SHELXL-2018 resolves such discrepancies .
Q. What strategies address low yields in multi-step syntheses?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
